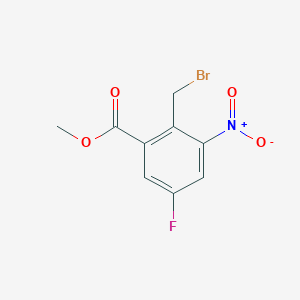
1-(Benzyloxy)-4-bromo-2-(trifluoromethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(Benzyloxy)-4-bromo-2-(trifluoromethoxy)benzene” is a chemical compound with the molecular formula C14H10BrF3O2 . It is a derivative of benzene, which is one of the fundamental structures in organic chemistry. The compound contains a benzyloxy group (a benzene ring attached to an oxygen atom), a bromo group (a bromine atom), and a trifluoromethoxy group (a carbon atom bonded to three fluorine atoms and an oxygen atom) .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed based on its molecular formula C14H10BrF3O2 . This compound contains a benzene ring, which is a cyclic structure of six carbon atoms with alternating single and double bonds. Attached to this ring are a benzyloxy group, a bromo group, and a trifluoromethoxy group .Mecanismo De Acción
Target of Action
It’s known that this compound is used as a reagent in suzuki–miyaura coupling reactions , which are widely used in organic chemistry for the formation of carbon-carbon bonds .
Mode of Action
In Suzuki–Miyaura coupling reactions, 1-(Benzyloxy)-4-bromo-2-(trifluoromethoxy)benzene likely acts as an electrophile . The bromine atom attached to the benzene ring can be replaced by a nucleophile in the presence of a palladium catalyst . This allows the compound to form new carbon-carbon bonds with other molecules .
Biochemical Pathways
The suzuki–miyaura coupling reactions it participates in are crucial in the synthesis of various organic compounds, including pharmaceuticals and polymers .
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds through Suzuki–Miyaura coupling . This enables the synthesis of a wide range of complex organic compounds .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 1-(Benzyloxy)-4-bromo-2-(trifluoromethoxy)benzenenzyloxy-2-trifluoromethoxybenzene in laboratory experiments is that it is relatively easy to synthesize and can be used in a variety of reactions. In addition, the compound is relatively stable under normal laboratory conditions and is highly soluble in many organic solvents.
However, there are some limitations to using 1-(Benzyloxy)-4-bromo-2-(trifluoromethoxy)benzenenzyloxy-2-trifluoromethoxybenzene in laboratory experiments. For example, the compound is toxic and should be handled with care. In addition, it is flammable and should be stored in a cool, dry place.
Direcciones Futuras
1-(Benzyloxy)-4-bromo-2-(trifluoromethoxy)benzenenzyloxy-2-trifluoromethoxybenzene has a wide range of potential applications in scientific research. In the future, the compound may be used to synthesize a variety of compounds with potential therapeutic applications. In addition, the compound may be used in the synthesis of polymers and other materials for use in materials science research. Furthermore, the compound may be used to synthesize a variety of agrochemicals and pesticides. Finally, the compound may be used as a starting material for the synthesis of other organic compounds.
Métodos De Síntesis
The synthesis of 1-(Benzyloxy)-4-bromo-2-(trifluoromethoxy)benzenenzyloxy-2-trifluoromethoxybenzene can be achieved through a variety of methods. The most common method is the reaction of 1-bromo-4-chlorobenzene with trifluoromethoxybenzene in the presence of a strong base, such as sodium hydride (NaH). This reaction gives the desired product in high yields.
Alternatively, the compound can also be synthesized by the reaction of 1-bromo-4-chlorobenzene and trifluoromethoxybenzene in the presence of a palladium catalyst. This method has been reported to give higher yields of the desired compound.
Aplicaciones Científicas De Investigación
1-(Benzyloxy)-4-bromo-2-(trifluoromethoxy)benzenenzyloxy-2-trifluoromethoxybenzene has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of organic compounds, such as pharmaceuticals, pesticides, and agrochemicals. In addition, it has been used as a starting material for the synthesis of other organic compounds.
It has also been used in medicinal chemistry research, as it can be used to synthesize a variety of compounds with potential therapeutic applications. Furthermore, it has been used in materials science research, as it can be used to synthesize a variety of polymers and other materials.
Safety and Hazards
The safety data sheet for a related compound, 4-(Trifluoromethoxy)benzyl bromide, indicates that it causes severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection . Similar precautions should be taken when handling “1-(Benzyloxy)-4-bromo-2-(trifluoromethoxy)benzene”.
Propiedades
IUPAC Name |
4-bromo-1-phenylmethoxy-2-(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrF3O2/c15-11-6-7-12(13(8-11)20-14(16,17)18)19-9-10-4-2-1-3-5-10/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWFFPYUIVYGPQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90738825 |
Source


|
| Record name | 1-(Benzyloxy)-4-bromo-2-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90738825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
647856-30-2 |
Source


|
| Record name | 1-(Benzyloxy)-4-bromo-2-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90738825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(Benzyl-t-butoxycarbonyl-amino)-methyl]-benzoic acid methyl ester, 95%](/img/structure/B6333272.png)




![6-Methoxy-pyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester](/img/structure/B6333304.png)






